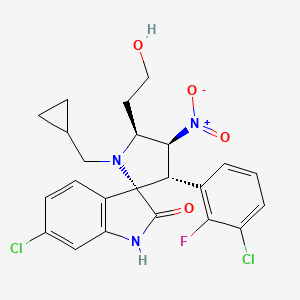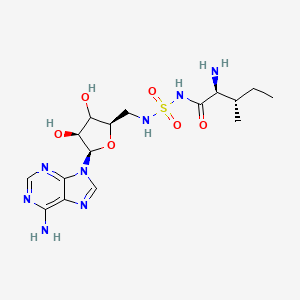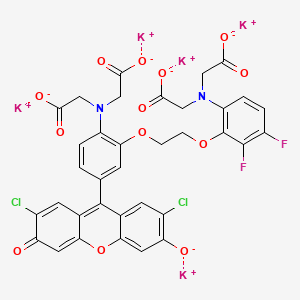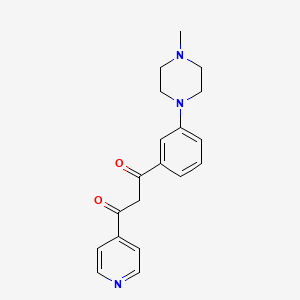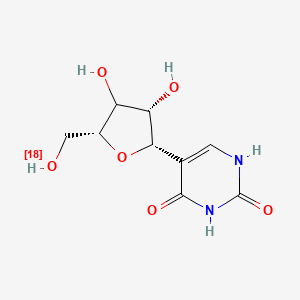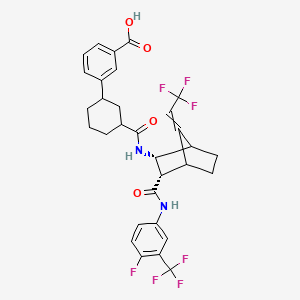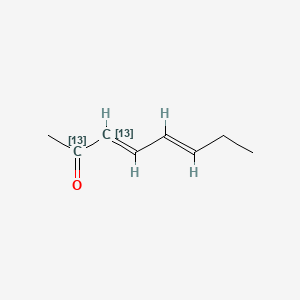
(3E,5E)-Octadien-2-one-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-Octadien-2-one-13C2 is a synthetic organic compound characterized by the presence of two conjugated double bonds and a carbonyl group. The compound is isotopically labeled with carbon-13 at specific positions, making it useful for various scientific studies, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-Octadien-2-one-13C2 typically involves the use of isotopically labeled precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like dimethylformamide or toluene, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5E)-Octadien-2-one-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(3E,5E)-Octadien-2-one-13C2 has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3E,5E)-Octadien-2-one-13C2 involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E,5E)-3,5-bis(pyridin-2/3/4-methylene)-tetrahydrothiopyran-4-one: A synthetic analog of curcumin with similar structural features.
(3E,5E,7E)-nona-1,3,5,7-tetraene: A natural product with conjugated double bonds.
Uniqueness
(3E,5E)-Octadien-2-one-13C2 is unique due to its isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-labeled compounds.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
126.17 g/mol |
Nom IUPAC |
(3E,5E)-(2,3-13C2)octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+/i7+1,8+1 |
Clé InChI |
LWRKMRFJEUFXIB-ZWPTUIBJSA-N |
SMILES isomérique |
CC/C=C/C=[13CH]/[13C](=O)C |
SMILES canonique |
CCC=CC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
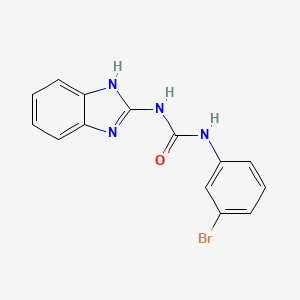
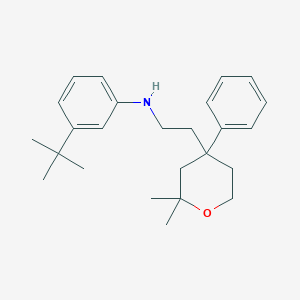

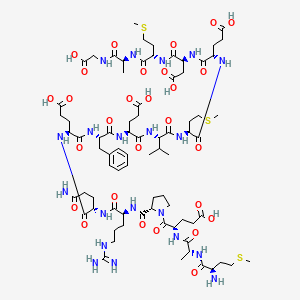
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
